3-(Azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(Azetidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with azetidine derivatives under specific conditions. One common method involves the use of 2 Equiv. of 2 or 4-hydroxybenzaldehydes and 1 Equiv. of dihaloalkane or dihalobenzyl in DMF using K₂CO₃ . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine ring .
Scientific Research Applications
3-(Azetidin-3-yl)thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and hypoglycemic activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is mediated through the activation of PPAR-γ receptors, which improve insulin resistance. Its antimicrobial action involves the inhibition of cytoplasmic Mur ligases, while its antioxidant action is due to the scavenging of reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Azetidin-3-yl)thiazolidine-2,4-dione include other thiazolidine-2,4-dione derivatives, such as:
- 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione
- 3-(2-Oxo-2-phenylethyl)thiazolidine-2,4-dione
- 5-Benzylidene-thiazolidine-2,4-dione
Uniqueness
What sets this compound apart from other similar compounds is its unique azetidine moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H8N2O2S |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O2S/c9-5-3-11-6(10)8(5)4-1-7-2-4/h4,7H,1-3H2 |
InChI Key |
IIUHHLKTHXRHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C(=O)CSC2=O |
Origin of Product |
United States |
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